Pyrido[2,3-D]pyridazin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLCTHXZKHGREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrido 2,3 D Pyridazin 5 6h One and Its Analogues
Classical Approaches for Pyrido[2,3-d]pyridazinone Core Synthesis
The traditional methods for constructing the pyrido[2,3-d]pyridazinone skeleton have historically relied on well-established cyclization and cyclocondensation reactions. These routes typically involve the formation of the pyridazine (B1198779) ring onto a pre-existing pyridine (B92270) scaffold.
Cyclization of o-Acylpyridinecarboxylic Acids and Derivatives with Hydrazines
One of the most direct and classical methods for the synthesis of the pyrido[2,3-d]pyridazin-5(6H)-one core is the cyclization of ortho-acylpyridinecarboxylic acids or their derivatives with hydrazine (B178648) and its analogues. This approach involves the condensation of a hydrazine moiety with a 1,4-dicarbonyl equivalent on the pyridine ring, leading to the formation of the fused pyridazine ring.
An early example of this strategy is the preparation of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid. In this synthesis, the reaction of quinolinic anhydride (B1165640) with two molar equivalents of phenylhydrazine (B124118) in acetic acid leads to the formation of the cyclized phenylhydrazide. This is followed by chlorination and subsequent catalytic hydrogenation to yield the tetrahydropyrido[2,3-d]pyridazin-8(7H)-one derivative. nih.gov
| Starting Material | Reagents | Product | Reference |
| Quinolinic anhydride | 1. Phenylhydrazine, Acetic Acid2. Chlorination3. Catalytic Hydrogenation | 7-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one | nih.gov |
Cyclocondensation Reactions Involving Active Methylene (B1212753) Reagents (e.g., Malononitrile (B47326), Ethyl Cyanoacetate)
Cyclocondensation reactions that utilize active methylene compounds such as malononitrile and ethyl cyanoacetate (B8463686) are versatile methods for the construction of various heterocyclic systems. In the context of pyridopyridazinone synthesis, these reagents can be employed to build the pyridone portion of the scaffold, which is then followed by the annulation of the pyridazine ring.
While direct synthesis of the target this compound using this method is not extensively documented, analogous structures such as pyrido[2,3-d]pyridazine-2,8-diones have been synthesized through a one-pot reaction. This involves the reaction of β-enamino diketones with active methylene reagents (malononitrile or ethyl cyanoacetate) in refluxing ethanol (B145695), followed by the sequential addition of hydrazine monohydrate. This sequence leads to the formation of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good yields. rsc.org
| Starting Material | Active Methylene Reagent | Subsequent Reagent | Product | Yield | Reference |
| β-enamino diketones | Malononitrile | Hydrazine monohydrate | 3-cyano-5-substituted-pyrido[2,3-d]pyridazine-2,8-dione | 61-88% | rsc.org |
| β-enamino diketones | Ethyl cyanoacetate | Hydrazine monohydrate | 3-carboxyethyl-5-substituted-pyrido[2,3-d]pyridazine-2,8-dione | 61-88% | rsc.org |
Synthesis from Pyridine Dicarboxylic Acid Precursors
Pyridine dicarboxylic acids, particularly pyridine-2,3-dicarboxylic acid (quinolinic acid), serve as fundamental starting materials for the synthesis of the pyrido[2,3-d]pyridazinone core. The presence of two adjacent carboxylic acid functionalities provides the necessary electrophilic centers for condensation with hydrazines.
The reaction of quinolinic anhydride, a derivative of pyridine-2,3-dicarboxylic acid, with phenylhydrazine in acetic acid has been reported to yield 5-hydroxy-7-phenylpyrido[2,3-d]pyridazin-8(7H)-one. nih.gov This reaction demonstrates the feasibility of utilizing pyridine dicarboxylic acid derivatives for the construction of the pyridopyridazinone ring system. The initial reaction likely forms a hydrazide intermediate which then undergoes intramolecular cyclization.
Advanced and Multi-Component Synthetic Strategies
To improve upon the classical methods, more advanced synthetic strategies have been developed. These often involve one-pot reaction sequences and innovative annulation or ring-closing methodologies, aiming for higher efficiency, atom economy, and the generation of diverse derivatives.
One-Pot Reaction Sequences for Pyrido[2,3-d]pyridazinone Derivative Formation
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. For the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives, a one-pot method has been successfully developed. rsc.org This process starts with β-enamino diketones, which are reacted with active methylene reagents like malononitrile or ethyl cyanoacetate. Subsequently, hydrazine monohydrate is added to the same reaction mixture, leading to the formation of the final 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones. This approach streamlines the synthesis by avoiding the isolation and purification of the intermediate pyridone derivatives.
| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Reference |
| β-enamino diketones, Malononitrile/Ethyl Cyanoacetate | Hydrazine monohydrate | Refluxing Ethanol | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones | 61-88% | rsc.org |
Annulation and Ring-Closing Methodologies for Pyrido[2,3-d]pyridazinone System Construction
Annulation and ring-closing reactions are powerful tools in heterocyclic synthesis. In the context of pyrido[2,3-d]pyridazinones, these strategies involve the formation of the fused pyridazine ring onto a pre-functionalized pyridine precursor. A notable example is the synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives through the annulation of a 2-pyridone scaffold. rsc.org This method involves the initial synthesis of polyfunctionalized 2-pyridone substrates, which are then subjected to cyclocondensation with hydrazine monohydrate in a refluxing mixture of ethanol and acetonitrile (B52724) to furnish the desired bicyclic system in good to excellent yields. rsc.org This ring-closing strategy provides a versatile route to a range of substituted pyrido[2,3-d]pyridazinone analogues.
| Precursor | Reagents | Reaction Conditions | Product | Yield | Reference |
| Polyfunctionalized 2-pyridones | Hydrazine monohydrate | EtOH/MeCN (1:1 v/v), reflux | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones | 63-99% | rsc.org |
Functionalization and Derivatization of the this compound Nucleus
Substituent Introduction and Modification Strategies
The introduction of various substituents onto the pyrido[2,3-d]pyridazinone core is a key strategy for modulating its chemical and biological properties. Research has focused on derivatization at various positions of the heterocyclic ring system to develop new analogues.
One prominent strategy involves the derivatization of the C-5 position. nih.gov In a study focused on developing feline sarcoma-related (FER) tyrosine kinase inhibitors, researchers synthesized a series of 8-fluoro pyrido-pyridazinone derivatives and subsequently modified the C-5 substituent. nih.gov This process began with the reaction of a suitable precursor with aniline (B41778) or other amines under conditions utilizing N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane, sometimes enhanced by microwave irradiation. nih.gov This approach allowed for the introduction of a variety of cyclic and acyclic amine-containing moieties at the C-5 position.
Another effective method for introducing diversity is through the cyclocondensation of functionalized precursors. For example, diversified pyrido[2,3-d]pyridazine-2,8-dione derivatives have been prepared from polyfunctionalized 2-pyridone substrates. nih.gov These substrates, prepared from the reaction of β-enamino diketones with active methylene reagents like malononitrile, undergo cyclocondensation with hydrazine monohydrate to yield the fused pyridazinone system. nih.gov The nature of the substituents on the starting materials directly translates to the final substituted product. Further modifications can be achieved post-cyclization; for instance, a 3-carboxyethyl group on a pyrido[2,3-d]pyridazine-2,8-dione was hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to furnish the corresponding carboxylic acid derivative in good to excellent yields (78–90%). nih.gov
| Reactant/Substituent | Reagents and Conditions | Resulting Moiety at C-5 | Yield |
|---|---|---|---|
| Aniline | DIPEA, NMP, 100–130 °C | Anilino | 42% |
| cis-1,2-Diaminocyclohexane | DIPEA, NMP, Microwave, 130–150 °C | (cis-2-aminocyclohexyl)amino | 34% |
| tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate | DIPEA, NMP, 120 °C; then 4 N HCl/1,4-dioxane | [(1S,2R)-2-aminocyclohexyl]amino | 75% (second step) |
Data sourced from studies on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors. nih.gov
Hydrogenation Studies on this compound and Related Compounds
Hydrogenation is a fundamental transformation for modifying the saturation level of heterocyclic rings, which can significantly impact their conformational flexibility and biological activity. Studies on the pyrido[2,3-d]pyridazine (B3350097) system have demonstrated the feasibility of reducing the pyridine portion of the fused ring.
In one notable synthesis, a chlorinated derivative, 5-hydroxy-7-phenylpyrido[2,3-d]pyridazin-8(7H)-one, underwent catalytic hydrogenation. This reaction successfully reduced the pyridine ring to yield 7-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one. This transformation highlights a method for accessing the corresponding tetrahydropyrido analogues, which are structurally distinct from their aromatic counterparts.
Catalytic Enhancements in Pyrido[2,3-d]pyridazinone Synthesis
The use of catalysts is pivotal in modern organic synthesis for improving reaction efficiency, yields, and selectivity. Both acid catalysts and advanced nanocatalysts have been employed in the synthesis of pyrido[2,3-d]pyridazinones and related fused heterocyclic structures.
Application of Lewis Acids and Protic Acids
Acid catalysis has been shown to be effective in promoting the cyclization reactions necessary to form the pyrido[2,3-d]pyridazine core. In the synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, the choice of acid catalyst was critical. nih.gov While attempts to use the Lewis acid BF₃·OEt₂ or weaker protic acids like acetic acid were unsuccessful, the application of a stronger protic acid, p-toluenesulfonic acid (1.0 equivalent), successfully afforded the desired products in moderate to good yields of 50–71%. nih.gov This demonstrates the importance of sufficient acid strength to catalyze the annulation reaction effectively.
In the synthesis of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have proven to be highly efficient catalysts in Bohlmann-Rahtz heteroannulation reactions, achieving yields of up to 94%. researchgate.net Furthermore, Brønsted-acidic ionic liquids have been utilized as reusable and efficient catalysts for the one-pot, three-component synthesis of other pyrido[2,3-d]pyrimidine derivatives, highlighting a green chemistry approach. nih.govchem-soc.si
| Catalyst | Type | Result | Yield Range |
|---|---|---|---|
| BF₃·OEt₂ | Lewis Acid | No desired product formed | N/A |
| Acetic Acid | Weak Protic Acid | No desired product formed | N/A |
| p-Toluenesulfonic acid | Strong Protic Acid | Product formed | 50–71% |
Data sourced from a study on the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.gov
Nanocatalysis in the Preparation of Fused Pyrido[2,3-d]pyridazinone Structures
Nanocatalysis represents a frontier in chemical synthesis, offering advantages such as high surface area, increased reactivity, and potential for recyclability. nanomaterchem.com While specific applications to this compound are emerging, studies on analogous fused systems demonstrate the potential of this technology.
For instance, a ZnS-ZnFe₂O₄ heterogeneous nanocatalyst has been successfully applied in the efficient, one-pot, three-component synthesis of substituted thiazolo pyridazinones. nanomaterchem.com The catalyst, with a particle size below 39 nm, was noted for being recoverable and reusable, aligning with the principles of green chemistry. nanomaterchem.com The large effective surface area of nanocatalysts increases the contact between reactants, enhancing reaction rates to levels that can be comparable to homogeneous catalysts. nanomaterchem.com The use of magnetic nanocatalysts, such as ZnS-ZnFe₂O₄, is particularly advantageous as they can be easily separated from the reaction mixture using an external magnetic field. nanomaterchem.com This approach offers a mild, efficient, and environmentally friendly route for the synthesis of complex heterocyclic structures.
Structure Activity Relationship Sar and Structural Elucidation Studies of Pyrido 2,3 D Pyridazin 5 6h One Derivatives
Systematic Investigation of Substituent Effects on Biological Activity Profiles
The biological activity of pyrido[2,3-d]pyridazinone derivatives can be significantly modulated by the nature and position of various substituents on the core ring system. Systematic studies have demonstrated that even minor chemical alterations can lead to substantial changes in potency and the spectrum of activity, including anti-inflammatory, kinase inhibitory, and antimicrobial effects. nih.govnih.govd-nb.info
One area of focus has been on developing anti-inflammatory agents. In a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives, the substituent at the R¹ position was found to be critical for anti-inflammatory activity. nih.gov It was observed that compounds bearing a carboxylic acid group at this position exhibited greater potency compared to those with nitrile or ester groups. nih.gov Furthermore, substitution on the pyridazinone nitrogen (R²) also played a key role; N-phenyl substituted derivatives showed higher anti-inflammatory activity than their unsubstituted counterparts. nih.gov
In the pursuit of novel kinase inhibitors, the exploration of substituents at the C-5 position of the pyrido-pyridazinone scaffold has been fruitful. nih.gov For instance, in the development of Feline Sarcoma-Related (FER) tyrosine kinase inhibitors, attaching a morpholine (B109124) group at C-5 resulted in a compound with good cell-free and cellular activity, and notably improved selectivity. nih.gov The introduction of an N-methyl-piperazine group at the same position, while slightly decreasing cell-free activity, improved cell permeability. nih.gov
The influence of substituents extends to determining the reaction pathways and the type of heterocyclic system formed. In syntheses starting from 3-oxo-2-arylhydrazonopropanals, the electronic nature of the substituent on the arylazo moiety dictates the final product. d-nb.info When the aryl group contains an electron-withdrawing group (such as Cl, Br, or NO₂), 2-amino-5-arylazo-6-aryl substituted nicotinates are the sole products. Conversely, the presence of an electron-donating group leads to the formation of pyridazinone derivatives. d-nb.info
Other studies have identified potent inhibitors for different enzymes based on specific substitution patterns. For example, a series of (pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives were evaluated for aldose reductase inhibition, with one specific compound, 16b, showing potent activity, highlighting the importance of the acetic acid side chain for this particular biological target. scirp.org
| Core Scaffold | Substituent Position/Type | Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyridazine-2,8-dione | R¹ = Carboxylic Acid | Higher potency compared to nitrile or ester groups. | Anti-inflammatory | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione | R² = N-phenyl | Enhanced activity over unsubstituted analogs. | Anti-inflammatory | nih.gov |
| Pyrido-pyridazinone | C-5 = Morpholine | Good cell-free and cellular activity with improved kinase selectivity. | FER Tyrosine Kinase Inhibition | nih.gov |
| Pyrido[2,3-d]pyridazinone | (Pyrido[2,3-d]pyridazin-5-yl)acetic acid | Potent inhibition. | Aldose Reductase Inhibition | scirp.org |
| Arylazo Precursor | Arylazo moiety = Electron-withdrawing group (e.g., Cl, NO₂) | Favors formation of 2-amino-5-arylazo-nicotinates over pyridazinones. | Synthetic Pathway Control | d-nb.info |
Influence of Pyrido[2,3-D]pyridazinone Core Modifications on Target Interaction
Modifications to the fundamental pyrido[2,3-d]pyridazinone core, such as ring fusion, isomerization, or strategic alteration of the heterocyclic framework, have profound effects on how these molecules interact with their biological targets. These changes can alter the shape, rigidity, and electronic properties of the molecule, leading to shifts in biological activity and target selectivity.
A significant example of core modification is the transformation of a 2-pyridone scaffold into a fused bicyclic pyrido[2,3-d]pyridazine-2,8-dione system. nih.gov This annulation strategy resulted in a dramatic shift in target interaction. The original 2-pyridone compound was a highly selective COX-2 inhibitor, but the resulting fused pyrido[2,3-d]pyridazine-2,8-dione derivative (compound 7c) behaved as a dual inhibitor of both COX-1 and COX-2 enzymes. nih.gov This demonstrates that the fusion of the pyridazine (B1198779) ring fundamentally altered the molecule's binding profile with the cyclooxygenase isoforms.
The concept of using structural constraints to influence activity is further illustrated in the development of tricyclic pyridazinone-based molecules. mdpi.com By converting a flexible 6-phenyl-4,5-dihydro-3(2H)-pyridazinone into a rigid tricyclic 5H-indeno[1,2-c]-3(2H)-pyridazinone, researchers observed a complete change in the pharmacological profile. The parent compound possessed antihypertensive activity, whereas the rigid, planar indenopyridazinone analog was devoid of this effect but instead gained significant anti-inflammatory properties. mdpi.com Further core modifications, such as the isomerization of the 9H-indeno[2,1-c]-3(2H)-pyridazinone scaffold, maintained this anti-inflammatory activity. mdpi.com
Strategic modifications to the core can also be used to enhance potency and introduce new points for derivatization. In the development of FER kinase inhibitors, a key step involved the selective halogenation at the C-8 position of the pyrido-pyridazinone core. This halogen could then be converted to a cyano (CN) group, a modification that was part of the optimization process leading to more potent compounds. This multi-step synthesis highlights how altering the core at a late stage can be a viable strategy for improving target interaction. nih.gov
| Original Scaffold | Modified Core | Influence on Target Interaction/Activity | Reference |
|---|---|---|---|
| 2-Pyridone (Selective COX-2 inhibitor) | Fused Pyrido[2,3-d]pyridazine-2,8-dione | Became a dual COX-1/COX-2 inhibitor. | nih.gov |
| Flexible 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (Antihypertensive) | Rigid Tricyclic 5H-indeno[1,2-c]-3(2H)-pyridazinone | Lost antihypertensive activity, gained anti-inflammatory properties. | mdpi.com |
| Pyrido-pyridazinone | Halogenation/Cyanation at C-8 position | Enabled further optimization for enhanced potency as a kinase inhibitor. | nih.gov |
Correlation of Structural Features with Specific Biological Mechanism Activation or Inhibition
Understanding the correlation between a molecule's three-dimensional structure and its interaction with a biological target is the cornerstone of modern drug design. For pyrido[2,3-d]pyridazinone derivatives, molecular docking and structural elucidation studies have provided critical insights into their mechanisms of action at the atomic level.
The dual COX-1/COX-2 inhibitory activity of the pyrido[2,3-d]pyridazine-2,8-dione derivative 7c was elucidated through molecular docking studies. nih.gov These studies revealed that the compound binds within the active site of both COX isoforms. Specifically, the pyrido-pyridazinedione moiety projects into the proximal binding pocket of the enzyme, where a carbonyl group on the pyridazinone ring establishes a crucial hydrogen bond with the amino acid residue Tyr355. Its binding behavior was found to be similar to that of the non-selective NSAID indomethacin, providing a structural basis for its dual inhibitory mechanism. nih.gov The difference in the size of an amino acid at position 523 (Isoleucine in COX-1 vs. Valine in COX-2) is a key determinant for the selectivity of many inhibitors, and the ability of this scaffold to accommodate this difference explains its dual action. nih.gov
Similarly, the mechanism for kinase inhibition by pyrido-pyridazinone derivatives has been explored through structural modeling. nih.gov A model of the FES kinase, which shares high homology with the target FER kinase, showed that an inhibitor from this class occupies the ATP-binding site. The pyridazinone ring and its substituents at the C-7 and C-8 positions were observed to form key hydrogen bonds with the kinase, anchoring the molecule in place and preventing the binding of ATP, thus inhibiting the enzyme's function. nih.gov
The broader pyrido-pyridazine framework is also implicated in the inhibition of p38 MAP kinase, a key enzyme in the inflammatory cascade. scirp.org P38 kinase mediates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1 (IL-1). The ability of pyrido[2,3-d]pyridazine-2(1H)-one derivatives to inhibit p38 kinase directly links this structural class to the suppression of the inflammatory response at a specific point in the signaling pathway. scirp.org
Biological Activities and Mechanistic Investigations of Pyrido 2,3 D Pyridazin 5 6h One Analogues in Pre Clinical Models
Enzyme Inhibition Profiles of Pyrido[2,3-D]pyridazin-5(6H)-one Derivatives
The structural framework of this compound has proven to be a versatile scaffold for designing enzyme inhibitors with a wide range of therapeutic targets. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to selectively inhibit key enzymes implicated in various diseases.
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Among these, compound 7c demonstrated significant inhibition of ear edema and was further investigated for its in vitro inhibitory activity against COX-1 and COX-2. nih.gov The results indicated that compound 7c exhibits dual inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov Molecular docking studies suggest that the cyclization of the 2-pyridone pattern into the pyrido[2,3-d]pyridazine-2,8-dione scaffold is a key structural feature for this dual inhibition. nih.govrsc.org This transformation from a selective COX-2 inhibitor to a dual inhibitor provides a valuable model for understanding COX isoenzyme selectivity. nih.govrsc.org
It has been noted that pyridazine-based compounds are effective anti-inflammatory agents. nih.gov Specifically, vicinally disubstituted pyridazinones can act as selective COX-2 inhibitors. sarpublication.com For instance, the compound ABT-963, a 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, shows a high selectivity ratio for COX-2 over COX-1. sarpublication.com The development of selective COX-2 inhibitors is a key area of research as they offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net
Table 1: COX Inhibition by Pyrido[2,3-d]pyridazine (B3350097) Derivatives
| Compound | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Compound 7c (a pyrido[2,3-d]pyridazine-2,8-dione) | COX-1 and COX-2 | Showed similar inhibitory activities against both isoenzymes, acting as a dual inhibitor. | nih.gov |
| ABT-963 | COX-2 | A selective COX-2 inhibitor with a high selectivity ratio over COX-1. | sarpublication.com |
| Pyridazine (B1198779) sulphonates (7a and 7b) | COX-2 | Demonstrated the highest COX-2 selectivity index of 208 and 210, respectively. | tandfonline.com |
Derivatives of pyrido[2,3-d]pyridazinone have been identified as potent and selective inhibitors of Type IV phosphodiesterase (PDE IV). scirp.org These inhibitors are considered promising for the treatment of conditions like asthma and inflammation. scirp.org For example, a series of pyrido[2,3-d]pyridazinones were reported in 1995 to be effective and selective PDE IV inhibitors. scirp.org
Further research into heterocyclic-fused pyridazinones led to the identification of a pyrido[2,3-d]pyridazinone compound that displayed a favorable balance of potency and selectivity for PDE IV. scirp.org This compound, however, had a significantly lower affinity for the Rolipram binding site, which is associated with some of the side effects of PDE IV inhibitors. scirp.org The inhibitory activity of pyrrolo[2,3-d]pyridazinones on PDE-IV subtypes A, B, and D has also been explored, with one compound showing significantly higher activity for PDE-IVB, which is linked to anti-inflammatory effects. researchgate.net RS 14203 is another example of a selective PDE4 inhibitor. medkoo.com
Table 2: PDE Inhibition by Pyrido[2,3-d]pyridazine Derivatives
| Compound/Scaffold | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrido[2,3-d]pyridazinones | PDE IV | Potent and selective inhibitors. | scirp.org |
| Heterocyclic-fused pyridazinone (Compound 15) | PDE IV | Good balance of potency and selectivity, with lower affinity for the Rolipram binding site. | scirp.org |
| Pyrrolo[2,3-d]pyridazinones | PDE-IVA, PDE-IVB, PDE-IVD | One compound was 8 times more active for PDE-IVB. | researchgate.net |
| RS 14203 | PDE4 | A selective inhibitor of type 4 phosphodiesterase. | medkoo.com |
The enzyme aldose reductase has been implicated in the development of diabetic complications, making its inhibition a key therapeutic strategy. scirp.orgunits.it In 1991, a series of (pyrido[2,3-d]pyridazin-5-yl)acetic acids and their esters were synthesized and evaluated for their ability to inhibit aldose reductase. scirp.org One of the ester derivatives, compound 16b, was found to be a potent inhibitor of the enzyme. scirp.org
Further studies have led to the design of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors. nih.gov Many of these derivatives, which feature a substituted C2 aromatic group and a N4 acetic acid group, have shown potent and selective inhibition of aldose reductase with submicromolar IC50 values. nih.gov Compound 9c from this series was the most active, with an IC50 value of 0.009 μM. nih.gov Some of these compounds, particularly those with a phenolic hydroxyl substituted C2-styryl side chain, also exhibited significant antioxidant activity. nih.gov
Table 3: Aldose Reductase Inhibition by Pyrido[2,3-d]pyridazine Derivatives
| Compound/Scaffold | Key Findings | IC50 Value | Reference(s) |
|---|---|---|---|
| Compound 16b ((pyrido[2,3-d]pyridazin-5-yl)acetic acid ester) | Potent aldose reductase inhibitory activity. | Not specified | scirp.org |
| Compound 9c (a pyrido[2,3-b]pyrazin-3(4H)-one derivative) | Most active in its series. | 0.009 μM | nih.gov |
| Compound 11i (a pyrido[2,3-b]pyrazin-3(4H)-one derivative) | Excellent ALR2 inhibition and antioxidant ability. | Not specified | nih.gov |
A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential inhibitors of both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov The most active compounds, 8a, 8b, and 9a, were further investigated, with compound 8a showing the highest inhibitory activity against both EGFRWT and EGFRT790M. nih.gov Docking studies were used to analyze the binding modes of these compounds with the target enzymes. nih.gov
Another study focused on synthesizing novel pyrido[3,4-d]pyridazin-1(2H)-one derivatives and evaluating their anticancer activity. researchgate.net Compound 8g from this series showed more potency than the standard drug doxorubicin (B1662922) against lung, breast, and melanoma cancer cell lines. researchgate.net Molecular docking studies were also performed on EGFR proteins for these compounds. researchgate.net
Table 4: EGFR Kinase Inhibition by Pyrido[2,3-d]pyridazine Derivatives
| Compound/Scaffold | Target(s) | Key Findings | IC50 Value(s) | Reference(s) |
|---|---|---|---|---|
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | EGFRWT and EGFRT790M | Highest inhibitory activities in its series. | 0.099 µM (EGFRWT), 0.123 µM (EGFRT790M) | nih.gov |
| Compound 8g (a pyrido[3,4-d]pyridazin-1(2H)-one derivative) | EGFR | More potent than doxorubicin against several cancer cell lines. | Not specified | researchgate.net |
ENPP1 is an enzyme that hydrolyzes the immune signaling molecule cGAMP, and its inhibition is an attractive strategy for cancer immunotherapy. nih.gov A series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized. nih.gov Optimization of this series led to the discovery of compound 31, which demonstrated significant potency in both inhibiting ENPP1 and stimulating the STING pathway in vitro. nih.gov Further research has also identified 3,4-Dihydropyrimido[4,5- d]Pyrimidin-2(1 H)-One and 3,4-Dihydropyrido[2,3- d]Pyrimidin-2(1 H)-One derivatives as novel ENPP1 inhibitors. researchgate.net
Table 5: ENPP1 Inhibition by Pyrido[2,3-d]pyridazine Derivatives
| Compound/Scaffold | Key Findings | Reference(s) |
|---|---|---|
| Compound 31 (a pyrido[2,3-d]pyrimidin-7-one derivative) | Potent ENPP1 inhibition and STING pathway stimulation in vitro. | nih.gov |
| 3,4-Dihydropyrido[2,3- d]Pyrimidin-2(1 H)-One derivatives | Novel ENPP1 inhibitors. | researchgate.net |
While direct studies on the inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2) by this compound analogues were not found in the provided search results, related research on similar scaffolds provides some context. For instance, a class of inhibitors for Receptor Interacting Protein Kinase-2 (RIPK2) was developed based on the pyrido[2,3-d]pyrimidin-7-one scaffold. nih.govnih.gov This suggests the potential of this heterocyclic system to be adapted for inhibiting other kinases. Further research would be needed to specifically explore the GRK2 inhibitory potential of this compound derivatives.
Other Protein Kinase Inhibition (e.g., p38 kinase)
Analogues of pyrido[2,3-d]pyridazine have been identified as inhibitors of protein kinases, particularly p38 kinase, which is a key mediator in the inflammatory response. scirp.orgresearchgate.net The discovery of p38 mitogen-activated protein kinase (MAPK) presented a molecular target for a new class of anti-inflammatory agents. google.comdovepress.com Inhibition of p38 kinase is beneficial in controlling and reducing a variety of disease states by blocking the production of inflammatory cytokines like IL-1 and TNF. google.com
Specifically, pyrido[2,3-d]pyridazin-6-ones have been the focus of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to understand their interaction with p38-α MAPK. dovepress.com These studies aim to guide the synthesis of more potent inhibitors for treating inflammatory diseases such as rheumatoid arthritis. dovepress.com Additionally, certain pyrido[2,3-d]pyrimidin-7-one derivatives have been developed and patented for their therapeutic use as CSBP/p38 kinase inhibitors. google.com Fused pyridopyrimidine analogues have also been noted as potent inhibitors of VEGFR-2. nih.gov Research has also been conducted on pyrido[2,3-d]pyrimidin-5-ones as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS) kinase domain, which may be useful in treating chronic inflammatory diseases. nih.gov
Anti-inflammatory Efficacy and Underlying Mechanisms in this compound Systems
The anti-inflammatory potential of pyrido[2,3-d]pyridazine analogues has been demonstrated in both laboratory and animal models. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was evaluated for in vivo anti-inflammatory activity using a croton oil-induced ear edema model in mice. nih.govrsc.org In this assay, topical administration of the compounds was assessed for the ability to reduce swelling. nih.gov One of the most potent compounds, a N-phenyl-substituted derivative (7c), exhibited a significant 82% inhibition of ear edema. nih.govrsc.org
Further in vivo testing on a hydroxamate analogue (37) from a series of pyrido[2,3-d]pyrimidin-5-ones showed high efficacy in reversing established joint swelling during the chronic phase of streptococcal cell wall-induced arthritis in rats. nih.gov This compound also prevented joint swelling in an adjuvant-induced arthritis model in rats. nih.gov Similarly, other related pyrimidine (B1678525) derivatives have been tested using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. rsc.org
In vitro assays are used to determine the direct inhibitory effects of these compounds on specific molecular targets. For instance, compound 7c, which showed strong in vivo activity, was subsequently tested for its in vitro inhibitory activity against cyclooxygenase (COX) enzymes. nih.govrsc.org
The anti-inflammatory effects of pyrido[2,3-d]pyridazine and its analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.gov These enzymes are responsible for the production of prostaglandins, which are key inflammatory mediators. sarpublication.com One derivative, compound 7c, was found to be a dual inhibitor, showing similar inhibitory activities against both COX-1 and COX-2 isoenzymes. nih.govrsc.org The structural transformation from its parent 2-pyridone, a selective COX-2 inhibitor, to the fused pyrido[2,3-d]pyridazine-2,8-dione scaffold resulted in this dual inhibitory profile. nih.govrsc.org
The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of COX-1 and COX-2 activity, which in turn reduces the generation of prostaglandin (B15479496) E2 (PGE2). rsc.org Macrophages play a critical role in inflammation by releasing mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and prostaglandins. nih.gov By inhibiting enzymes like COX, pyrido[2,3-d]pyridazine analogues can modulate these inflammatory pathways, representing a potential therapeutic strategy for inflammatory conditions. nih.gov
Anticancer Potential and Cellular Modalities of this compound Analogues
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. arabjchem.org In one study, a series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines using a standard MTT assay. nih.gov
Several compounds exhibited potent activity. For example, compound 8d showed strong anti-proliferative effects against the A-549 lung cancer cell line with an IC₅₀ value of 7.23 µM. nih.gov Compounds 8a and 8d were also highly effective against the PC-3 prostate cancer cell line, with IC₅₀ values of 7.98 µM and 7.12 µM, respectively. nih.gov Another analogue, RL-4 (7-cyclohexyl-5-(pyridin-2-yl)pyrido[2,3-d]pyridazin-8(7H)-one), showed significant growth inhibition across all 60 cell lines screened by the National Cancer Institute (NCI), with a mean GI50 (concentration for 50% growth inhibition) of 2x10⁻⁵ M. google.com In contrast, its regioisomers showed little to no anti-proliferative efficacy. google.com
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8d | A-549 (Lung) | 7.23 | nih.gov |
| 8a | A-549 (Lung) | 16.2 | nih.gov |
| 8b | A-549 (Lung) | 16.0 | nih.gov |
| 8a | PC-3 (Prostate) | 7.98 | nih.gov |
| 8d | PC-3 (Prostate) | 7.12 | nih.gov |
| 8b | PC-3 (Prostate) | 18.01 | nih.gov |
| 5a | MCF-7 (Breast) | 1.77 | nih.gov |
| 5e | MCF-7 (Breast) | 1.39 | nih.gov |
| 6b | HepG2 (Liver) | 2.68 | nih.gov |
| 5a | HepG2 (Liver) | 2.71 | nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of the drug that causes 50% inhibition of cell growth.
The anticancer effects of pyrido[2,3-d]pyrimidine analogues are not limited to inhibiting proliferation; they also actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies on the most active compounds have revealed their ability to modulate key proteins involved in the apoptotic pathway. nih.gov
For instance, compound 8a was found to induce a significant apoptotic effect in PC-3 prostate cancer cells and arrested the cell cycle in the pre-G1 phase. nih.gov This compound also caused a 5.3-fold increase in the level of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Similarly, compounds 6b and 8d were shown to induce apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov Their mechanism involves the activation of pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This demonstrates that the pyrido[2,3-d]pyrimidine scaffold is a valuable core for developing new cytotoxic agents that act on the cell cycle by triggering apoptosis through intrinsic or extrinsic pathways. nih.gov
Targeting Specific Oncogenic Pathways and Receptors
Derivatives of the pyrido[2,3-d]pyrimidine and pyridazinone core structures have shown significant promise as anticancer agents by targeting key enzymes and signaling pathways involved in tumorigenesis and cell proliferation. nih.govresearchgate.net These compounds have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.
Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of several critical oncogenic kinases. For instance, they have been shown to inhibit tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs), all of which are pivotal in cancer cell growth and survival. nih.govresearchgate.net One derivative, PD180970, was found to be an ATP-competitive protein tyrosine kinase inhibitor, effectively reducing the phosphorylation of p210Bcr-Abl and its substrates in chronic myelogenous leukemia cells. nih.gov Specifically, it inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM and its substrates Gab2 and CrkL with an IC50 of 80 nM. nih.gov Another compound, PD173955, suppressed the growth of a Bcr/Abl cell line with an IC50 of 2.5 nM. nih.gov
Furthermore, certain pyrido[2,3-d]pyrimidine analogues have demonstrated potent inhibitory activity against CDK4/6, which are key regulators of the cell cycle. nih.gov For example, compound 65 in one study was identified as a direct CDK6 inhibitor with an IC50 value of 115.38 nM and was shown to induce apoptosis in cancer cell lines. nih.gov In another study, imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogues 70 and 71 were highly effective against CDK4/D3 (IC50 = 0.8 nM and 2.7 nM, respectively) and CDK6/D3 (IC50 = 2.0 nM and 4.8 nM, respectively). nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has also been utilized to develop inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptor. uminho.pt Compound 8a from a synthesized series demonstrated potent inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. uminho.pt
Pyrido-pyridazinone derivatives have also been discovered as potent inhibitors of Feline sarcoma (FES) related (FER) tyrosine kinase, an enzyme implicated in tumor progression. nih.gov Starting from a high-throughput screening, chemical modifications led to the discovery of compound 21 (DS21360717), which demonstrated in vivo anti-tumor efficacy. nih.gov
| Compound/Derivative Class | Target Pathway/Receptor | Key Findings | IC50 Values | Reference |
| PD180970 | Bcr-Abl Tyrosine Kinase | Reduced in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates. | p210Bcr-Abl: 170 nM; Gab2/CrkL: 80 nM | nih.gov |
| PD173955 | Bcr-Abl Tyrosine Kinase | Suppressed the growth of a Bcr/Abl cell line. | 2.5 nM | nih.gov |
| Compound 65 | CDK6 | Direct inhibitor, induced apoptosis in PC-3 and MCF-7 cells. | 115.38 nM | nih.gov |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine 70 | CDK4/D3, CDK6/D3 | Potent inhibition of cyclin-dependent kinases. | CDK4/D3: 0.8 nM; CDK6/D3: 2.0 nM | nih.gov |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine 71 | CDK4/D3, CDK6/D3 | Potent inhibition of cyclin-dependent kinases. | CDK4/D3: 2.7 nM; CDK6/D3: 4.8 nM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFRWT, EGFRT790M | Potent inhibitor of wild-type and mutant EGFR. | EGFRWT: 0.099 µM; EGFRT790M: 0.123 µM | uminho.pt |
| Pyrido-pyridazinone 21 (DS21360717) | FER Tyrosine Kinase | Showed in vivo anti-tumor efficacy. | Not specified | nih.gov |
Antimicrobial, Antifungal, and Antiviral Properties of this compound Derivatives
The pyrido[2,3-d]pyrimidine and pyridazinone scaffolds have been extensively explored for their potential as antimicrobial agents, with numerous derivatives exhibiting significant activity against a range of bacteria, fungi, and viruses.
Several studies have reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pronounced antimicrobial and antifungal activities. researchgate.netnih.govresearchgate.nettandfonline.com For instance, a series of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones demonstrated promising antimicrobial action against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as the fungal strain Candida albicans. researchgate.nettandfonline.com The antimicrobial effect was found to be enhanced by the presence of electron-donating groups on the core structure. researchgate.nettandfonline.com In another study, 2-thioxodihydropyrido[2,3-d]pyrimidine derivative 10a was identified as having broad-spectrum antibacterial activity with MIC values ranging from 0.49-3.9 μg/mL and notable antifungal activity with an MIC of 31.25 μg/mL. nih.gov Further optimization of this series yielded compounds with MIC values between 1.95-15.63 μg/mL against fungal strains. nih.govresearchgate.net Additionally, certain adamantane-pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated, showing activity against various bacterial and fungal strains. orientjchem.org
Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their antiviral properties. nih.govresearchgate.net A series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, along with pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives, were synthesized and tested for their activity against Herpes Simplex Virus (HSV), with some compounds showing good efficacy. orientjchem.orgresearchgate.netnih.gov Another study reported on 1H-indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidine derivatives that exhibited considerable activity against Toxoplasma gondii and Leishmania major amastigotes. nih.gov Some of these compounds were also found to be inhibitors of HIV-1 RNase H. nih.gov A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on a pyrido[2,3-b]pyrazine (B189457) core showed potent antiviral activity against human cytomegalovirus (HCMV) with EC50 values typically below 1 μM. nih.gov
| Compound Class/Derivative | Organism/Virus | Activity Type | Key Findings (MIC/EC50) | Reference(s) |
| Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones | S. aureus, B. cereus, E. coli, S. typhi, C. albicans | Antibacterial/Antifungal | Promising antimicrobial action, enhanced by electron-donating groups. | researchgate.nettandfonline.com |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a | Various Bacteria | Antibacterial | Broad spectrum activity. | MIC: 0.49-3.9 μg/mL |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a | Various Fungi | Antifungal | Reasonable activity. | MIC: 31.25 μg/mL |
| Optimized 2-Thioxodihydropyrido[2,3-d]pyrimidines | Various Fungi | Antifungal | Moderate to strong activity. | MIC: 1.95-15.63 μg/mL |
| 7-Amino/Oxo-pyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Antiviral | Good efficacy observed in some derivatives. | Not specified |
| 1H-Indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidines | T. gondii, L. major | Antiparasitic | Considerable activity against parasites. | Not specified |
| 1H-Indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidines | HIV-1 RNase H | Antiviral | Inhibition of viral enzyme. | Not specified |
| Pyrido[2,3-b]pyrazine core derivatives | Human Cytomegalovirus (HCMV) | Antiviral | Potent polymerase inhibitors. | EC50 < 1 μM |
Exploration of this compound Derivatives in Other Disease Models
Myotonic Dystrophy Models and RNA Binding
Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of CUG repeats in the DMPK gene, leading to the sequestration of muscleblind-like (MBNL) proteins. fabad.org.trnih.gov A key therapeutic strategy involves the development of small molecules that can bind to these CUG repeats and release MBNL proteins. fabad.org.trnih.gov In this context, substituted pyrido[2,3-d]pyrimidines have been identified as promising candidates. fabad.org.trnih.gov
Through in silico screening and subsequent in vitro validation, several pyrido[2,3-d]pyrimidine derivatives were found to bind to CUG repeats. fabad.org.tr Two compounds, referred to as 1-2 and 2-5, demonstrated the strongest affinity. fabad.org.trnih.gov In cell-based assays using myoblasts from DM1 patients, these compounds were shown to release MBNL1 from the RNA foci. fabad.org.trnih.gov Furthermore, in a Drosophila model of DM1, these compounds were able to improve locomotion defects, indicating a therapeutic effect in a living organism. fabad.org.trnih.gov This research highlights the potential of pyrido[2,3-d]pyrimidine derivatives to target the underlying molecular pathology of myotonic dystrophy by modulating RNA-protein interactions. fabad.org.trnih.gov
| Compound | Disease Model | Mechanism of Action | Observed Effect | Reference |
| Pyrido[2,3-d]pyrimidine derivatives (1-2 and 2-5) | Myotonic Dystrophy Type 1 (DM1) | Bind to CUG repeats, release MBNL1 protein. | Enhanced levels of free MBNL1 in patient-derived myoblasts, improved locomotion in a Drosophila model. | fabad.org.trnih.gov |
Cardiovascular System Regulation
Derivatives of pyridazinone have been extensively investigated for their effects on the cardiovascular system, with many compounds exhibiting potent cardiotonic, vasodilatory, and antiplatelet activities. arkat-usa.orgjchemrev.comjchemrev.com A primary mechanism for these effects is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III, which leads to increased intracellular levels of cyclic AMP (cAMP) and subsequent positive inotropic and vasodilatory effects. jchemrev.comresearchgate.net
For example, the pyridazinone derivative TZC-5665 and its metabolite, M-2, were found to be potent and selective inhibitors of PDE-III. jchemrev.com While TZC-5665 itself showed negative chronotropic and inotropic effects, its metabolite M-2 exhibited a potent positive inotropic effect. jchemrev.com In dog heart preparations, M-2 increased contractile force and coronary blood flow. jchemrev.com Other pyridazinone derivatives, such as CI-914 and CI-930, were also shown to be effective positive inotropic agents through PDE-III inhibition. arkat-usa.orgjchemrev.com The hydrochloride salt of MCI-154, another pyridazinone derivative, displayed highly potent positive inotropic and vasodilator actions. arkat-usa.orgjchemrev.com
| Compound/Derivative | Primary Cardiovascular Effect | Mechanism of Action | Key Findings | Reference(s) |
| TZC-5665 Metabolite (M-2) | Positive Inotropic | PDE-III Inhibition | Increased contractile force and coronary blood flow in dog heart preparations. | jchemrev.com |
| CI-914 and CI-930 | Positive Inotropic | PDE-III Inhibition | More effective than amrinone (B1666026) and milrinone. | arkat-usa.orgjchemrev.com |
| MCI-154 | Positive Inotropic, Vasodilator | Not specified | Highly potent actions. | arkat-usa.orgjchemrev.com |
Neuropharmacological Applications (e.g., Nootropic Activity, Antinociceptive Effects)
The pyridazine and pyridazinone scaffolds have been explored for a variety of neuropharmacological applications, including nootropic (cognition-enhancing) and antinociceptive (pain-relieving) effects.
Several aminopyridazinone derivatives have been reported to possess nootropic activity, suggesting their potential in treating cognitive deficits. uminho.pt Patented piperazine (B1678402) derivatives containing a pyridazine moiety have been specifically cited for their nootropic activity, making them potentially suitable for treating neurodegenerative diseases like Alzheimer's. google.com
In the realm of pain management, numerous pyridazinone derivatives have demonstrated significant antinociceptive activity in various preclinical models. researchgate.netnih.govfabad.org.trsarpublication.com For instance, a series of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and -propanamide derivatives were found to be more potent than aspirin (B1665792) in a modified Koster's test in mice. nih.gov Propanamide derivatives, in general, showed greater potency than their acetamide (B32628) counterparts. nih.gov Similarly, 4-amino-pyridazinones substituted with arylpiperazinylalkyl groups exhibited antinociceptive effects, with one compound being almost 40 times more potent than the reference drug Emorfazone. sarpublication.com The antinociceptive effects of some of these compounds are thought to be mediated through mechanisms other than COX inhibition. nih.gov
| Compound Class/Derivative | Neuropharmacological Application | Preclinical Model/Test | Key Findings | Reference(s) |
| Aminopyridazinones | Nootropic | Not specified | Reported to have memory-improving effects. | uminho.pt |
| Piperazine derivatives of pyridazine | Nootropic | Patent information | Suitable for treating neurodegenerative diseases. | google.com |
| [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamides/propanamides | Antinociceptive | Modified Koster's Test (mice) | Most compounds more potent than aspirin. Propanamides generally more potent. | nih.gov |
| 4-Amino-pyridazinones with arylpiperazinylalkyl groups | Antinociceptive | Not specified | One compound was ~40 times more potent than Emorfazone. | sarpublication.com |
Antihypertensive Properties
The potential of pyrido[2,3-d]pyrimidine and pyridazinone derivatives as antihypertensive agents has been a significant area of research. nih.govresearchgate.netjchemrev.comnih.govd-nb.info A notable series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was prepared and evaluated for antihypertensive activity in spontaneously hypertensive rats (SHR). nih.govresearchgate.net
One of the most promising compounds from this series was 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (compound 36), which effectively lowered blood pressure in a gradual and sustained manner at oral doses of 10-50 mg/kg. nih.gov This compound was able to bring the blood pressure of hypertensive rats down to normotensive levels, which could be maintained with single daily oral doses. nih.gov The antihypertensive activity was found to be sensitive to structural modifications in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring. nih.govresearchgate.net Acylation of the 7-amino group of these derivatives also led to compounds with good oral antihypertensive activity, although their activity profile differed from the parent amine, often showing a more rapid onset of action. nih.govd-nb.info Some pyridazinone derivatives have also been reported to exhibit antihypertensive effects, often linked to their vasodilatory properties. jchemrev.com
| Compound/Derivative | Animal Model | Key Findings | Reference(s) |
| 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) | Spontaneously Hypertensive Rat (SHR) | Lowered blood pressure in a gradual and sustained manner to normotensive levels at oral doses of 10-50 mg/kg. | nih.gov |
| 7-Acyl amide analogues of 6-arylpyrido[2,3-d]pyrimidin-7-amines | Spontaneously Hypertensive Rat (SHR) | Good oral antihypertensive activity with a shortened onset of action compared to the parent amine. | nih.govd-nb.info |
| Pyrrol-substituted aryl pyridazinones | Not specified | Exhibited antihypertensive activities. | jchemrev.com |
| Dihydro-pyridazinone analogs with chloro-alkanoyl substituent | Not specified | Hypotensive effects were found to be 40 times more potent than dihydralazine. | jchemrev.com |
Computational and Theoretical Investigations of Pyrido 2,3 D Pyridazin 5 6h One Chemistry and Biology
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the interactions between Pyrido[2,3-d]pyridazin-5(6H)-one derivatives and their biological targets. For instance, molecular docking studies have been instrumental in elucidating the binding modes of pyridopyridazinone scaffolds with various enzymes. These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding affinity and selectivity.
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more realistic representation of the interaction. For example, MD simulations of pyridopyrimidinone-based inhibitors with cyclin-dependent kinase 4 (CDK4) have provided insights into the stability of the complex and the key residues involved in maintaining the binding. japsonline.com
A study on pyridopyridazin-6-ones as p38-α mitogen-activated protein kinase (MAPK) inhibitors utilized molecular docking to reveal the binding orientations of active ligands within the active site. The study identified key interactions with amino acid residues such as Valine 30, Glycine 31, Lysine 53, Leucine 75, Aspartic acid 88, and Methionine 109. dovepress.com Similarly, docking studies of 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones showed high binding affinities against bacterial proteins, supporting their potential as antibacterial agents. benthamdirect.com
In another example, molecular docking of pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated favorable binding interactions with the active site of HIV reverse transcriptase. tandfonline.com These computational predictions are often correlated with experimental biological activities to validate the in silico models.
| Compound Class | Target | Key Findings |
| Pyridopyridazin-6-ones | p38-α MAPK | Revealed binding orientations and key amino acid interactions (Val30, Gly31, Lys53, Leu75, Asp88, Met109). dovepress.com |
| 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Bacterial Proteins | Demonstrated high binding affinities, suggesting antibacterial potential. benthamdirect.com |
| Pyridazinone derivatives | HIV Reverse Transcriptase | Showed favorable binding interactions within the active site, indicating potential as NNRTIs. tandfonline.com |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Elucidated important binding interactions at the enzyme's active site. japsonline.com |
In Silico Screening and Virtual Library Design for this compound Analogues
In silico screening and the design of virtual libraries are powerful strategies for discovering new bioactive compounds based on the this compound scaffold. These approaches allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity and best drug-like properties for synthesis and experimental testing.
Scaffold analysis involves identifying the core molecular framework responsible for the biological activity of a class of compounds. The Pyrido[2,3-d]pyridazinone scaffold is considered a "privileged" structure due to its ability to bind to multiple biological targets. researchgate.net Similarity searching uses this scaffold as a query to search chemical databases for compounds with similar structural features, which are then evaluated for potential biological activity. This approach has been successfully used to identify novel inhibitors for various targets. For instance, virtual screening of the ChEMBL database using a validated QSAR model and molecular docking led to the identification of six novel potential CDK4 inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold. japsonline.com
Druggability assessment evaluates the potential of a compound to be developed into a drug. This involves the computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity. For example, the Lipinski rule of five is often used as a preliminary filter for drug-likeness. japsonline.com In silico ADME evaluation of synthesized 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones indicated an optimum profile, supporting their potential as drug candidates. benthamdirect.com Similarly, an in silico ADME assessment of pyridazinone derivatives designed as NNRTIs showed favorable physicochemical properties. tandfonline.com
Inverse virtual screening is another computational methodology where a library of small molecules is screened against a panel of cancer-relevant cellular targets to identify potential hits. d-nb.info This approach helps in understanding the polypharmacology of the scaffold and identifying new therapeutic applications. d-nb.info
| Study Focus | Method | Key Findings |
| Identification of CDK4 Inhibitors | Virtual Screening (ChEMBL database) | Identified six novel potential CDK4 inhibitors with favorable drug-like properties. japsonline.com |
| Antibacterial Agents | In Silico ADME Evaluation | Synthesized compounds showed optimum ADME profiles. benthamdirect.com |
| NNRTIs | In Silico ADME Assessment | Designed compounds exhibited favorable physicochemical properties for drug candidacy. tandfonline.com |
| Cancer-Relevant Targets | Inverse Virtual Screening | Identified effective interactions between small molecules and 16 cellular proteins involved in cancer. d-nb.info |
Quantum Chemical Calculations on this compound Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are used to calculate various molecular properties, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors.
For instance, DFT calculations have been used to study the electronic properties of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives. mdpi.com The calculated HOMO and LUMO energies help in understanding the chemical reactivity and kinetic stability of the structures. mdpi.com The MEP maps visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.
These computational studies are often combined with experimental techniques like NMR and IR spectroscopy to provide a comprehensive understanding of the molecular structure. acs.org For example, a study on 3,5-dihydro-4H-pyrido[2,3-b] japsonline.comnih.govdiazepin-4-ones successfully compared experimental NMR chemical shifts with those calculated at the GIAO/B3LYP/6-311++G(d,p) level, confirming the assigned structures. acs.org
Prediction of Biological Activity and Mechanism through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D- and 3D-QSAR models have been developed for various derivatives of the pyridopyridazine (B8481360) scaffold.
A study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors developed both 2D- and 3D-QSAR models. japsonline.com The 3D-QSAR model, in particular, showed significant predictive power and provided contour maps that revealed important steric and electrostatic regions affecting the activity. japsonline.com Similarly, a 3D-QSAR study on pyridopyridazin-6-ones as p38-α MAPK inhibitors yielded a statistically significant model with good predictive ability. dovepress.com
These models, once validated, can be used to predict the activity of newly designed compounds and to guide the optimization of lead compounds. The combination of QSAR, molecular docking, and virtual screening provides a powerful workflow for the rational design of new and more potent therapeutic agents based on the this compound scaffold.
Future Perspectives and Emerging Research Avenues for Pyrido 2,3 D Pyridazin 5 6h One
Advancements in Green Chemistry and Sustainable Synthetic Routes
The synthesis of pyrido[2,3-d]pyridazinone derivatives is increasingly benefiting from the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. Modern synthetic strategies are moving away from traditional, often harsh, multi-step procedures towards more streamlined and environmentally benign methods.
Key advancements include:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction times, often from hours to minutes, and improve product yields. nih.govbenthamdirect.comresearchgate.net This technique has been successfully applied to the synthesis of various pyridazine (B1198779) and pyrido[2,3-d]pyrimidine (B1209978) cores, demonstrating its utility in creating these scaffolds efficiently. nih.govmdpi.com
Ultrasonic Irradiation: Sonochemistry, which uses high-intensity ultrasound, offers another green approach. The acoustic cavitation produced enhances mass transfer and accelerates reaction rates, often under milder conditions than conventional heating. researchgate.net This method has been used to synthesize pyrido[2,3-d]pyrimidine derivatives in good to excellent yields (81-93%) using an organocatalyst. researchgate.net
Eco-Friendly Catalysts and Conditions: Researchers are exploring the use of sustainable catalysts, such as nano ZnO and reusable bismuth(III)triflate, to drive these reactions. scirp.orgbenthamdirect.com Furthermore, solvent-free methods, such as grinding reactants together at room temperature, are being employed to synthesize fused thiadiazinone derivatives from a 2-thioxo-pyridopyrimidinone precursor, minimizing the environmental impact. semanticscholar.orgtandfonline.com
These green synthetic routes not only make the production of pyrido[2,3-d]pyridazinone derivatives more sustainable but also facilitate the rapid generation of diverse compound libraries for biological screening.
Rational Design of Novel Pyrido[2,3-D]pyridazin-5(6H)-one Based Therapeutics
The rational design of new drugs based on the this compound scaffold is a highly active area of research, leveraging structure-activity relationships (SAR) and computational tools to create potent and selective inhibitors for specific biological targets.
A key aspect of this scaffold is the presence of multiple sites for chemical modification, which provides a unique opportunity for fine-tuning medicinal chemistry parameters like selectivity and potency. nih.gov Researchers systematically alter substituents on the heterocyclic core and analyze the effects on biological activity. For example, in the development of anti-inflammatory agents, the cyclization of a 2-pyridone precursor into a pyrido[2,3-d]pyridazine-2,8-dione scaffold transformed a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor, highlighting how core structural changes can modulate target selectivity. nih.govrsc.org
The design process often begins with a known compound or a hit from a screening campaign. For instance, the compound PD180970, a pyrido[2,3-d]pyrimidin-7-one, was identified as a modest inhibitor of activin receptor-like kinase 2 (ALK2) and subsequently found to potently inhibit Receptor Interacting Protein Kinase-2 (RIPK2). nih.gov This discovery led to the rational design of a new class of RIPK2 inhibitors. By optimizing the substitution on the phenyl ring, researchers developed compound UH15-15 , which exhibited an impressive IC₅₀ of 8 ± 4 nM for RIPK2 and over 300-fold selectivity against ALK2. nih.govnih.gov
Molecular docking studies are integral to this process, providing insights into how these molecules bind to their target proteins. bohrium.com For the RIPK2 inhibitors, docking suggested that specific interactions with amino acid residues like Ser25 in the glycine-rich loop were crucial for achieving high selectivity. nih.gov Similarly, in the design of anticancer agents targeting Ataxia-Telangiectasia and Rad3-related (ATR) kinase, docking was used to visualize the binding mode of chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives, explaining how specific hydrogen bonds and π-π stacking interactions contributed to their activity. bohrium.com This synergy between synthetic chemistry and computational modeling accelerates the development of optimized therapeutic candidates.
Exploration of New Biological Targets and Pathways for Pyrido[2,3-D]pyridazinone Modulation
The therapeutic potential of the pyrido[2,3-d]pyridazinone core and its isosteres (related structures like pyrido[2,3-d]pyrimidines) is expanding as researchers identify a growing list of biological targets and pathways modulated by these compounds. Initially recognized for their anticancer properties, their scope has broadened to include inflammatory diseases, metabolic disorders, and rare genetic conditions. nih.govscispace.comscirp.org
Table 1: Selected Biological Targets of Pyrido[2,3-d]pyridazine (B3350097) and Related Scaffolds
| Target Class | Specific Target(s) | Associated Disease Area(s) | Reference(s) |
|---|---|---|---|
| Kinases | FER Tyrosine Kinase | Cancer | researchgate.net |
| Receptor Interacting Protein Kinase-2 (RIPK2) | Inflammatory Diseases | nih.govnih.gov | |
| Cyclin-Dependent Kinases (CDK4/6) | Cancer | nih.govnih.gov | |
| p38 Kinase | Inflammation | scirp.org | |
| VEGFR-2, HER-2 | Cancer | mdpi.com | |
| Enzymes | Cyclooxygenase (COX-1/COX-2) | Inflammation | nih.govrsc.org |
| Poly (ADP-ribose) polymerase (PARP-1) | Cancer, Neuroprotection | mdpi.com | |
| Dihydrofolate reductase (DHFR) | Cancer, Infections | nih.gov | |
| Other | CUG Repeat RNA | Myotonic Dystrophy Type 1 | plos.orgnih.gov |
In oncology, beyond general cytotoxicity, specific kinase targets have been identified. Derivatives have been developed as potent inhibitors of FER tyrosine kinase, various cyclin-dependent kinases (CDKs) involved in cell cycle regulation, and receptor tyrosine kinases like VEGFR-2 and HER-2 that are crucial for tumor growth and angiogenesis. researchgate.netnih.govmdpi.com
In the realm of inflammatory diseases, pyrido[2,3-d]pyridazinones have been investigated as inhibitors of p38 kinase and dual inhibitors of COX-1/COX-2 enzymes, both of which are central to inflammatory signaling cascades. nih.govscirp.org More recently, the discovery of potent and selective inhibitors of RIPK2, a key enzyme in NOD-dependent pro-inflammatory signaling, has opened avenues for treating chronic inflammatory conditions. nih.govnih.gov
Perhaps most striking is the expansion into new therapeutic areas. Researchers have used in silico methods to identify substituted pyrido[2,3-d]pyrimidines that bind to expanded CUG nucleotide repeats, the underlying cause of myotonic dystrophy type 1. plos.orgnih.govplos.org These molecules were shown to release the sequestered MBNL1 protein, a key therapeutic strategy for the disease. nih.gov Additionally, other derivatives have been investigated as potential treatments for obesity through the inhibition of the fat mass and obesity-associated (FTO) protein. semanticscholar.orgtandfonline.com
Integration of High-Throughput Screening and Computational Methods in Discovery Programs
The discovery of novel bioactive pyrido[2,3-d]pyridazinone derivatives is increasingly driven by the powerful combination of high-throughput screening (HTS) and advanced computational methods. This integrated approach allows for the efficient identification and optimization of lead compounds from vast chemical libraries.
HTS enables the rapid testing of hundreds of thousands of small molecules to identify "hits" that modulate a specific biological target. mdpi.com For example, the discovery of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase began with an HTS campaign using an in-house chemical library. researchgate.net Similarly, HTS was used to screen nearly 300,000 molecules to identify activators of the enzyme PKM2, which led to the discovery of a thieno-pyrrol-pyridazinone scaffold. mdpi.com
Following HTS, computational methods play a crucial role in refining the initial hits and guiding further drug development. These in silico techniques include:
Virtual Screening: This method uses computer models to screen large virtual libraries of compounds against a target's structure, predicting which molecules are most likely to bind. plos.orgnih.gov This approach was successfully used to identify pyrido[2,3-d]pyrimidines with the potential to bind CUG RNA repeats in myotonic dystrophy models. nih.govnih.gov
Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a molecule to its target protein. semanticscholar.orgtandfonline.com This technique is used extensively to rationalize the SAR of a compound series and to design new derivatives with improved interactions. rsc.orgbohrium.com For example, docking studies were essential in elucidating the structural features that confer dual COX-1/COX-2 inhibition and in designing potent ATR kinase inhibitors. rsc.orgbohrium.com
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model for pyridazinone-based α₁-adrenoceptor antagonists was generated to rationalize the relationship between their structural properties and biological data. acs.org
By combining the broad, experimental search of HTS with the focused, predictive power of computational chemistry, researchers can accelerate the drug discovery pipeline, saving time and resources while increasing the probability of success. researchgate.net
Development of this compound Derivatives as Tool Compounds for Biological Research
Beyond their direct therapeutic potential, well-characterized this compound derivatives are emerging as valuable "tool compounds." These highly specific and potent molecules serve as chemical probes that allow researchers to investigate and dissect complex biological pathways with precision.
A good tool compound must exhibit high affinity for its intended target and, crucially, high selectivity over other related targets. The development of such molecules is a significant achievement in itself. For example, the pyrido[2,3-d]pyrimidin-7-one UH15-15 is not just a potential drug candidate but also a selective chemical probe for RIPK2. nih.govnih.gov Its ability to inhibit RIPK2 with over 300-fold selectivity versus the related kinase ALK2 allows scientists to study the specific roles of the NOD2-RIPK2 signaling pathway in cellular processes, confident that the observed effects are not due to off-target inhibition of ALK2. nih.gov
Another example is the development of compound 7c , a pyrido[2,3-d]pyridazine-2,8-dione that acts as a dual inhibitor of COX-1 and COX-2. nih.govrsc.org By comparing its activity and binding mode to its highly selective COX-2 inhibitor precursor, this compound serves as a valuable model for understanding the structural determinants of cyclooxygenase selectivity. rsc.org
In the study of myotonic dystrophy, the identified pyrido[2,3-d]pyrimidine derivatives that bind to CUG RNA repeats are critical research tools. plos.orgnih.gov They can be used to probe the structure of the RNA-protein complexes that cause the disease and to investigate the downstream cellular consequences of disrupting these interactions, providing fundamental insights into the disease's molecular basis. nih.govplos.org By providing the means to selectively perturb a single component of a complex system, these tool compounds are indispensable for validating new biological targets and elucidating their functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
